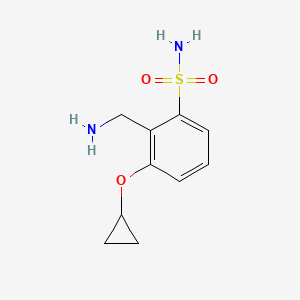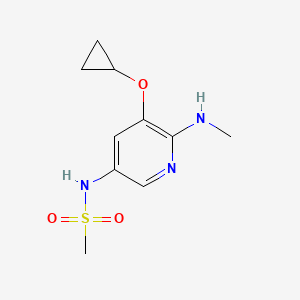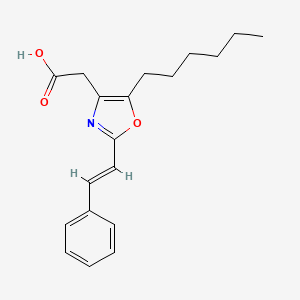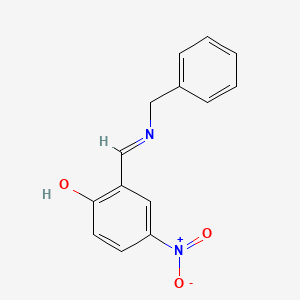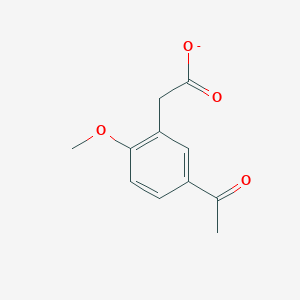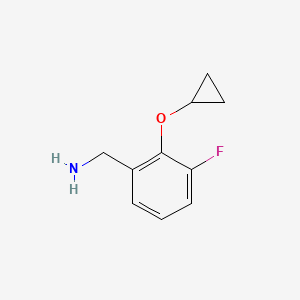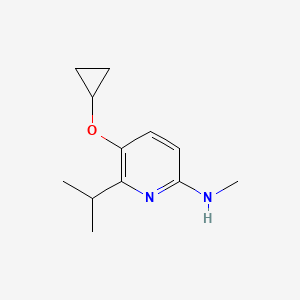
5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine: is a chemical compound with the molecular formula C12H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methylamine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of the cyclopropoxy and isopropyl groups can be achieved through nucleophilic substitution reactions. The methylamine group is then introduced via reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The cyclopropoxy and isopropyl groups may enhance its binding affinity to certain enzymes or receptors. The methylamine group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Cyclopropoxy-6-isopropylpyridin-2-amine: Lacks the N-methyl group, which may affect its reactivity and binding properties.
6-Isopropyl-N-methylpyridin-2-amine: Lacks the cyclopropoxy group, which may influence its chemical stability and biological activity.
5-Cyclopropoxy-N-methylpyridin-2-amine: Lacks the isopropyl group, which may alter its solubility and interaction with biological targets.
Uniqueness: The presence of all three functional groups (cyclopropoxy, isopropyl, and N-methyl) in 5-Cyclopropoxy-6-isopropyl-N-methylpyridin-2-amine makes it unique. This combination of groups can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-8(2)12-10(15-9-4-5-9)6-7-11(13-3)14-12/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
BOGSBEFFAGFGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


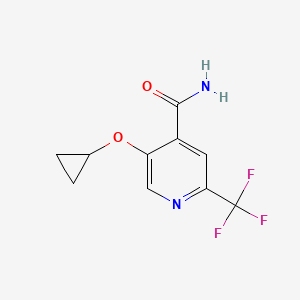
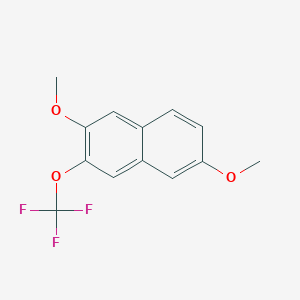
![(1R,4aS,5R,6S,8R,8aS)-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-2H-spiro[naphthalene-1,2'-oxirane]-8,8a-diyl diacetate](/img/structure/B14808496.png)
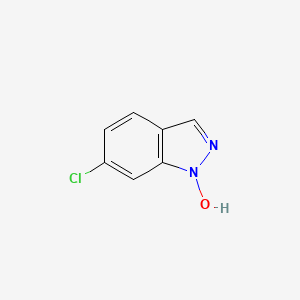
![Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808504.png)

![3-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenol](/img/structure/B14808511.png)
